3-methoxy-2,6-dimethylaniline
Description
3-Methoxy-2,6-dimethylaniline (CAS: 95645-00-4) is an aromatic amine derivative with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. Key physical properties include a predicted boiling point of 260.1±35.0 °C and density of 1.019±0.06 g/cm³ . The compound features a methoxy group (-OCH₃) at the 3-position and methyl (-CH₃) groups at the 2- and 6-positions on the benzene ring (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For instance, it is used as a molecular building block in siRNA drug carriers and tool compounds .
Storage and Handling: The compound is light-sensitive and requires storage at 2–8°C under nitrogen to prevent degradation .
Properties
CAS No. |
95645-00-4 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For example, substituting fluorine in 2,6-dimethyl-3-fluoroaniline with methoxy proceeds via a two-step mechanism:
-
Deprotonation : Methoxide ions abstract a proton adjacent to the halogen, generating a resonance-stabilized aryl anion.
-
Halogen Displacement : The aryl anion attacks the electrophilic carbon, displacing the halogen and forming the methoxy-substituted product.
Optimized Protocol
Table 1: NAS Method Performance Metrics
| Parameter | Value |
|---|---|
| Temperature | 20°C |
| Reaction Time | 18 hours |
| Solvent | DMF |
| Catalyst | None |
| Yield | 83% |
| Purity (HPLC) | >98% |
This method offers excellent regioselectivity due to the directing effects of the methyl groups. However, the need for halogenated precursors increases raw material costs compared to alternative routes.
Catalytic Hydrogenation of Nitro Precursors
Reduction of nitroarenes represents a scalable approach to this compound. The method involves hydrogenating 3-methoxy-2,6-dimethylnitrobenzene using transition metal catalysts under hydrogen gas.
Catalytic Systems and Efficiency
Palladium on carbon (Pd/C) exhibits superior activity for this transformation. In a representative procedure:
-
Substrate : 3-Methoxy-2,6-dimethylnitrobenzene (5.52 mmol)
-
Catalyst : 10% Pd/C (0.1 equiv)
-
Conditions : H₂ balloon, methanol solvent, 14 hours
The reaction proceeds via sequential electron transfer steps:
-
Chemisorption : Nitro group adsorbs onto Pd surfaces.
-
Reduction : Stepwise reduction of nitro to hydroxylamine intermediate, then to amine.
-
Desorption : Product releases from the catalyst surface.
Table 2: Hydrogenation Parameters and Outcomes
| Parameter | Value |
|---|---|
| Catalyst Loading | 10% Pd/C (0.1 equiv) |
| Hydrogen Pressure | 1 atm (balloon) |
| Solvent | Methanol |
| Temperature | Ambient (~25°C) |
| Reaction Time | 14 hours |
| Yield | 98% |
This method achieves near-quantitative yields but requires specialized equipment for hydrogen handling. Recent advances demonstrate that iron-based catalysts (e.g., Fe₃O₄-Guanidine-CuII) can achieve comparable yields (92%) under milder conditions, though longer reaction times may be needed.
Borohydride-Mediated Reduction with Transition Metal Catalysts
Sodium borohydride (NaBH₄) paired with transition metal catalysts provides a safer alternative to hydrogen gas for nitro group reduction. This method employs a Fe₃O₄-Guanidine-CuII nanocomposite to facilitate electron transfer.
Reaction Dynamics
The catalyst’s magnetic properties enable easy recovery via external magnets, enhancing sustainability. Key steps include:
-
Surface Activation : NaBH₄ reduces CuII to Cu0 on the catalyst surface.
-
Electron Transfer : Cu0 mediates electron donation to the nitro group.
-
Protonation : Sequential protonation converts nitro to amine.
Standard Procedure
Table 3: Borohydride Reduction Efficiency
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.6 mol% |
| Temperature | 20°C |
| Reaction Time | 1 hour |
| Solvent | Ethanol |
| Yield | 92% |
| Catalyst Reusability | 5 cycles (<5% activity loss) |
This method eliminates hydrogen gas use but generates stoichiometric borate waste. Solvent choice critically impacts reaction rates—ethanol outperforms methanol due to better substrate solubility.
Comparative Analysis of Synthetic Methods
Economic and Environmental Considerations
-
NAS Method : High atom economy but limited by halogenated precursor availability. DMF solvent poses disposal challenges.
-
Catalytic Hydrogenation : Superior yields and scalability but requires pressurized H₂ infrastructure. Pd/C costs (~$300/g) may limit industrial adoption.
-
Borohydride Reduction : Low-energy conditions and recyclable catalysts align with green chemistry goals. However, borate waste requires neutralization.
Table 4: Method Comparison Matrix
| Metric | NAS | Hydrogenation | Borohydride |
|---|---|---|---|
| Yield (%) | 83 | 98 | 92 |
| Reaction Time | 18 hours | 14 hours | 1 hour |
| Catalyst Cost | Low | High | Moderate |
| Scalability | Moderate | High | High |
| Environmental Impact | Moderate | Low | Low |
Chemical Reactions Analysis
Types of Reactions: 3-methoxy-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxy and methyl groups on the benzene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-Methoxy-2,6-dimethylaniline serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the production of:
- Dyes and Pigments : The compound is utilized in the manufacture of synthetic dyes due to its ability to participate in electrophilic aromatic substitution reactions.
- Pharmaceuticals : It plays a role in synthesizing pharmaceutical intermediates, contributing to the development of new drugs and therapeutic agents.
Biological Applications
Biological Activity Studies
Research has indicated that this compound exhibits potential biological activities. Its interactions with enzymes and proteins are under investigation for various applications:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways and biological processes.
- Toxicological Studies : It has been studied for its metabolic pathways and potential toxic effects, especially as a metabolite of lidocaine. Sensitive LC-MS/MS methods have been developed to measure its levels in biological samples .
Industrial Applications
Production of Industrial Chemicals
In industrial settings, this compound is employed in the production of:
- Polymers and Resins : It is used as a building block for synthesizing various polymers and resins, enhancing their properties.
- Antioxidants and Additives : The compound finds application as an antioxidant in different industrial formulations.
Case Studies
- Transdermal Drug Delivery Research
- Toxicological Assessments
- Research indicated that exposure to 2,6-dimethylaniline could lead to significant biological effects such as liver enlargement and changes in blood parameters when administered to rodent models. These findings underscore the importance of studying related compounds like this compound for safety evaluations .
Mechanism of Action
The mechanism of action of 3-methoxy-2,6-dimethylaniline involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile or electrophile in various chemical reactions, influencing the activity of enzymes and other biomolecules. The specific pathways and targets depend on the context of its application and the nature of the biological system involved .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The methoxy group in 3-methoxy-2,6-dimethylaniline is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, the chloro group in 3-chloro-2,6-dimethylaniline is electron-withdrawing, deactivating the ring .
- Degradation Pathways: 2,6-Dimethylaniline undergoes Fenton oxidation to yield phenolic intermediates (e.g., 2,6-dimethylphenol) and organic acids (e.g., oxalic acid) . The methoxy analog likely follows a different pathway due to the stability of the methoxy group under oxidative conditions.
- Synthetic Utility : N-Substituted derivatives, such as N-cyclopropyl-4-methoxy-2,6-dimethylaniline, exhibit improved diastereoselectivity (93:7 dr) in photoredox-mediated annulation reactions .
Physicochemical Properties and Stability
- Solubility : The hydroxyl group in 4-hydroxy-2,6-dimethylaniline enhances water solubility compared to the methoxy analog, which is more lipophilic .
- Thermal Stability : this compound’s higher boiling point (260°C vs. 245°C for 2,6-dimethylaniline) reflects stronger intermolecular forces due to the methoxy group .
- Reactivity : Methoxyacetyl derivatives (e.g., CAS 53823-88-4) undergo nucleophilic acyl substitution, enabling piperazine functionalization , whereas chloro analogs participate in Ullmann or Buchwald-Hartwig couplings .
Biological Activity
3-Methoxy-2,6-dimethylaniline (CAS Number: 95645-00-4) is an aromatic amine that has garnered attention for its potential biological activities. This article explores its biological properties, metabolism, toxicological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₉H₁₃N₁O
- Molecular Weight : 151.21 g/mol
This compound features a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to a benzene ring, influencing its reactivity and biological interactions.
Metabolism and Toxicology
Research indicates that this compound undergoes metabolic transformation in various organisms. In studies involving rats, it was found to be metabolized into several compounds, including N-hydroxy derivatives, which are crucial for understanding its toxicological profile .
Table 1: Metabolic Pathways of this compound
Toxicological Effects
The compound has been linked to various toxicological effects including:
- Hematotoxicity : Studies have shown that exposure can lead to methemoglobinemia, particularly in sensitive species like cats . The formation of methemoglobin can result in reduced oxygen transport capacity in the blood.
- Hepatotoxicity : Repeated administration in animal models indicated changes in liver enzyme activities and structural alterations in liver tissues . For instance, administration of high doses resulted in hepatomegaly and increased microsomal enzyme activity.
Case Study 1: Exposure Assessment
A study assessed the exposure of workers to this compound in an industrial setting. Urinary metabolites were measured to evaluate exposure levels. Results indicated significant levels of N-hydroxy metabolites in individuals with prolonged exposure, suggesting a need for monitoring occupational safety .
Case Study 2: Toxicological Testing
In a controlled laboratory setting, Fischer 344 rats were administered varying doses of the compound. Observations included decreased body weight and alterations in hematological parameters over a period of weeks. The study concluded that the compound exhibits dose-dependent toxicity with significant implications for human health risk assessments .
Q & A
Q. What are the optimal synthetic routes for 3-methoxy-2,6-dimethylaniline, and how can purity be maximized?
Methodological Answer:
- Alkylation of Aniline Derivatives : React 2-methoxyaniline with methyl iodide in the presence of K₂CO₃ under reflux (60–80°C, 12–24 h). Purify via recrystallization in ethanol/water (yield: ~65–75%) .
- Reduction of Nitro Precursors : Catalytic hydrogenation (H₂/Pd-C) of nitro intermediates (e.g., 3-methoxy-2,6-dimethylnitrobenzene) in ethanol at 50°C achieves >90% conversion. Monitor by TLC (silica gel, hexane/ethyl acetate 3:1) .
- Critical Parameters :
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- HPLC-MS :
Advanced Research Questions
Q. How can electrochemical sensors be designed to detect this compound in complex matrices?
Methodological Answer:
- Modified Electrode Fabrication :
- Carbon Paste Electrode (CPE) : Mix graphite powder with cis-dioxo-bis[3-methoxy-2,2-dimethylpropanediamine] molybdenum(VI) complex (2% w/w) and 1-octanaminium surfactant. Optimize at pH 5.0 (acetate buffer) for peak separation .
- Voltammetric Detection : Differential pulse voltammetry (DPV) at 0.1 V/s scan rate. Linear range: 2.0 × 10⁻⁶–1.0 × 10⁻² M; LOD: 5 × 10⁻⁷ M (S/N = 3) .
- Interference Mitigation : Pre-treat samples with SPE (C18 cartridges) to remove phenolic contaminants (e.g., 2,6-dimethylphenol) .
Q. How do reaction conditions influence oxidative degradation pathways of this compound?
Methodological Answer:
- Fenton Process Optimization :
- Pathway Proposal :
Q. What strategies resolve contradictions in spectral data for iodinated derivatives of this compound?
Methodological Answer:
- Spectral Discrepancies : Iodination (NIS/H₂SO₄) at C4 yields 4-iodo-2,6-dimethylaniline, but ¹H NMR may show split peaks due to steric hindrance .
- Resolution Techniques :
- Use deuterated DMSO-d₆ to enhance signal resolution.
- Compare with DFT-calculated chemical shifts (B3LYP/6-31G*) .
- Confirm regioselectivity via X-ray crystallography (e.g., C–I bond length: 2.09 Å) .
Critical Research Gaps and Recommendations
- Stability Studies : Investigate photodegradation under UV light (λ = 254 nm) to assess environmental persistence .
- Toxicity Profiling : Use in vitro models (e.g., HepG2 cells) to evaluate metabolite genotoxicity (e.g., 4-hydroxy-2,6-dimethylaniline) .
- Synthetic Scalability : Optimize continuous-flow reactors for large-scale iodination (e.g., microreactor systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
